molecular formula C13H19BrN2O B3136338 2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol CAS No. 415721-00-5

2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol

Cat. No.: B3136338
CAS No.: 415721-00-5
M. Wt: 299.21 g/mol
InChI Key: ILEMZYNLJOTXSH-UHFFFAOYSA-N
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Description

2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C13H19BrN2O and a molecular weight of 299.21 g/mol. This compound has been researched for its potential implications in various fields of science and industry.

Preparation Methods

The synthesis of 2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol typically involves the reaction of N-Boc-piperazine with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dichloromethane (CH2Cl2). The mixture is heated to reflux, and after the reaction is complete, the product is isolated and purified . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of novel organic compounds, including amides, sulphonamides, azetidinones, and imidazolinones.

    Biology: The compound has been evaluated for its biological activity, including antitumor, antifungal, antidepressant, and antiviral properties.

    Medicine: Research has explored its potential therapeutic applications in treating various diseases and conditions.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:

    2-(4-(4-Bromobenzyl)piperazin-1-yl)ethanol: This compound has a similar structure but with a different bromine substitution pattern.

    2-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)ethanol: This compound features a pyrimidine ring instead of a benzyl group.

The uniqueness of this compound lies in its specific bromine substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c14-13-4-2-1-3-12(13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEMZYNLJOTXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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